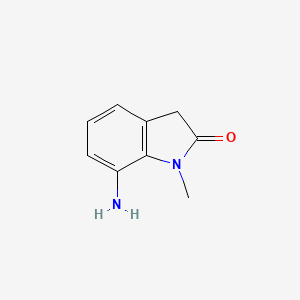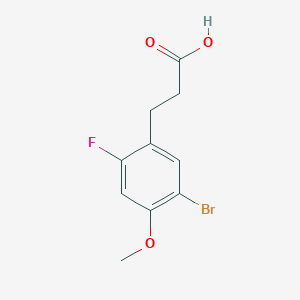
3-(5-Bromo-2-fluoro-4-methoxy-phenyl)-propionic acid
Descripción general
Descripción
3-(5-Bromo-2-fluoro-4-methoxy-phenyl)-propionic acid is a chemical compound with the molecular formula C10H10BrFO3 and a molecular weight of 277.09 . It is a compound that has potential applications in various fields of chemistry and biochemistry.
Molecular Structure Analysis
The molecular structure of 3-(5-Bromo-2-fluoro-4-methoxy-phenyl)-propionic acid consists of a propionic acid group attached to a phenyl ring. The phenyl ring is substituted with bromo, fluoro, and methoxy groups . The exact positions of these substituents on the phenyl ring can influence the chemical properties and reactivity of the molecule.Physical And Chemical Properties Analysis
The predicted boiling point of 3-(5-Bromo-2-fluoro-4-methoxy-phenyl)-propionic acid is 352.7±37.0 °C and its predicted density is 1.558±0.06 g/cm3 . The pKa, a measure of the acidity of the carboxylic acid group, is predicted to be 4.63±0.10 .Aplicaciones Científicas De Investigación
Bromophenol Derivatives in Algae Research
Bromophenol derivatives, including compounds structurally similar to 3-(5-Bromo-2-fluoro-4-methoxy-phenyl)-propionic acid, have been isolated from red algae like Rhodomela confervoides. These compounds were structurally analyzed using advanced spectroscopic methods, contributing to our understanding of natural products and their potential applications in pharmacology and biochemistry, although they were found inactive against certain cancer cell lines and microorganisms (Zhao et al., 2004).
Synthesis of Related Compounds
Related bromophenol compounds were synthesized and studied, serving as intermediates in pharmaceutical development, like in the case of naproxen. These syntheses contribute to the development of more efficient and sustainable chemical processes in drug manufacturing (Ai, 2002).
Synthesis for Alzheimer's Disease Research
Compounds with structural similarities to 3-(5-Bromo-2-fluoro-4-methoxy-phenyl)-propionic acid were synthesized, like 2-amino-4-(4-fluoro-3-(2-fluoropyridin-3-yl)phenyl)-4-(4-methoxy-3-methylphenyl)-1-methyl-1H-imidazol-5(4H)-one, a potent BACE1 inhibitor. This research is significant for developing potential treatments for Alzheimer's Disease, showcasing the role of chemical synthesis in medical research (Zhou et al., 2009).
Propiedades
IUPAC Name |
3-(5-bromo-2-fluoro-4-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO3/c1-15-9-5-8(12)6(4-7(9)11)2-3-10(13)14/h4-5H,2-3H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUCYRFBXUARDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)F)CCC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Bromo-2-fluoro-4-methoxy-phenyl)-propionic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



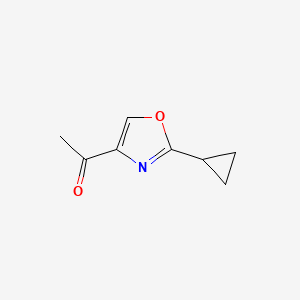

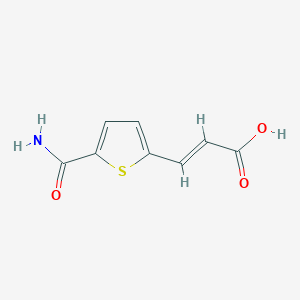
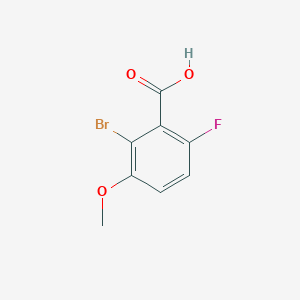
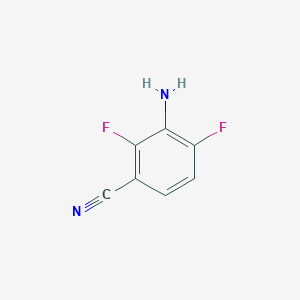
![2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine](/img/structure/B1381963.png)

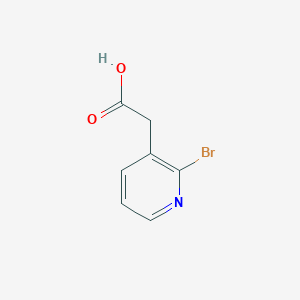
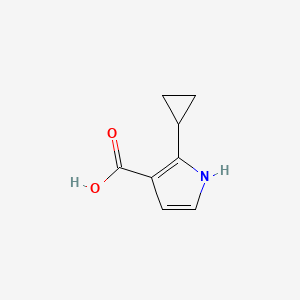
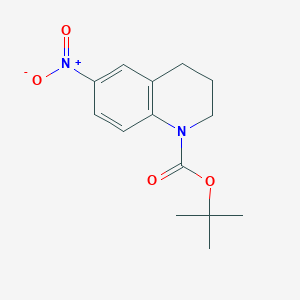
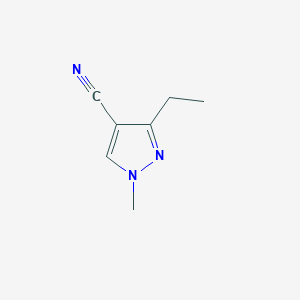

![2-(3-Aminocyclopentyl)-octahydropyrrolo[1,2-a]piperazin-6-one](/img/structure/B1381976.png)
